N-[(4-sulfamoylphenyl)carbamoyl]leucine
Description
Contextualizing Amino Acid Derivatives in Medicinal Chemistry
Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. Beyond their natural functions, amino acid derivatives have become indispensable tools in medicinal chemistry. By modifying the structure of natural amino acids, scientists can create novel molecules with enhanced therapeutic properties, such as improved stability, better target specificity, and increased efficacy. These modifications can range from simple alterations of the side chain to the conjugation of the amino acid with other chemical scaffolds. Such derivatives are integral to the development of a wide range of pharmaceuticals, including antiviral agents, anticancer drugs, and antibiotics.
Significance of Sulfonamide and Carbamate (B1207046) Moieties in Bioactive Chemical Compounds
The sulfonamide and carbamate functional groups are prevalent in a multitude of clinically approved drugs, underscoring their importance in the design of bioactive compounds.
The sulfonamide moiety (-SO₂NH₂) is a key feature in a variety of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. Its ability to mimic the transition state of enzymatic reactions and to form strong hydrogen bonds with biological targets contributes to its widespread use. Sulfonamide-containing compounds have been shown to inhibit a range of enzymes, making them a valuable scaffold in drug discovery.
The carbamate group (-NHCOO-) serves as a versatile linker and a key pharmacophore in many therapeutic agents. nih.gov It is often employed as a bioisostere of the amide bond, offering increased metabolic stability. acs.org Carbamates can be found in drugs with diverse activities, including cholinesterase inhibitors used in the treatment of Alzheimer's disease. nih.gov Furthermore, the carbamate functionality can improve a molecule's pharmacokinetic properties and contribute to its binding affinity with target proteins. nih.govacs.org
Research Rationale and Scope for N-[(4-sulfamoylphenyl)carbamoyl]leucine Research
Given the absence of specific research data for this compound, a hypothetical research rationale can be constructed based on the known biological activities of its components. The conjugation of a sulfonamide, a carbamate, and the amino acid leucine (B10760876) suggests a molecule designed to target specific biological pathways.
A primary area of investigation would likely be its potential as an enzyme inhibitor. For instance, many enzymes that recognize amino acids could be potential targets. The sulfamoylphenyl portion of the molecule could be designed to interact with specific pockets within an enzyme's active site, potentially leading to potent and selective inhibition. A series of N-substituted β-amino acids bearing a benzenesulfonamide (B165840) moiety, for example, have been investigated as inhibitors of human carbonic anhydrases. nih.gov
The scope of research for this compound would likely involve its chemical synthesis, followed by a comprehensive screening for biological activity. This could include assays to determine its inhibitory effects on various enzymes, its potential as an anticancer agent, or its activity against microbial pathogens. Further studies would be necessary to elucidate its mechanism of action and to understand its structure-activity relationships.
Data Tables
Due to the lack of specific experimental research on this compound in the available scientific literature, no data tables containing detailed research findings can be provided.
Structure
3D Structure
Properties
CAS No. |
5270-69-9 |
|---|---|
Molecular Formula |
C13H19N3O5S |
Molecular Weight |
329.37 g/mol |
IUPAC Name |
4-methyl-2-[(4-sulfamoylphenyl)carbamoylamino]pentanoic acid |
InChI |
InChI=1S/C13H19N3O5S/c1-8(2)7-11(12(17)18)16-13(19)15-9-3-5-10(6-4-9)22(14,20)21/h3-6,8,11H,7H2,1-2H3,(H,17,18)(H2,14,20,21)(H2,15,16,19) |
InChI Key |
NABRDGJZLSPETF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Sulfamoylphenyl Carbamoyl Leucine and Analogues
Retrosynthetic Analysis of the N-[(4-sulfamoylphenyl)carbamoyl]leucine Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical disconnections are at the two C-N bonds of the urea (B33335) moiety.
Disconnection A (C-N bond adjacent to the leucine): This disconnection breaks the urea linkage to yield a 4-sulfamoylphenyl isocyanate intermediate and leucine (B10760876). The isocyanate can be retrosynthetically traced back to the readily available starting material, sulfanilamide (B372717). This is a common and efficient pathway for urea synthesis.
Disconnection B (C-N bond adjacent to the sulfamoylphenyl ring): This approach leads to sulfanilamide and a leucine isocyanate derivative. While feasible, the synthesis and handling of amino acid isocyanates can be more complex due to potential side reactions and the need for protecting groups on the carboxylic acid.
A third potential disconnection could be at the sulfonamide N-S bond, but this is generally less synthetically viable as the sulfamoylphenyl group is typically introduced as a single unit from sulfanilamide or a related derivative.
Based on the stability and accessibility of intermediates, Disconnection A represents the most strategically sound approach. The synthesis would therefore involve the preparation of a reactive intermediate from sulfanilamide that can then be coupled with the amino group of leucine or a leucine derivative.
Classical Synthetic Routes for Sulfamoylphenyl-Substituted Carbamates and Ureas
Classical methods for forming the urea linkage in the target molecule typically revolve around the reaction of an amine with an isocyanate or a phosgene (B1210022) equivalent.
Sulfanilamide serves as the key starting material for introducing the 4-sulfamoylphenyl moiety. Its aromatic amino group can be converted into a reactive intermediate for subsequent coupling with leucine.
A primary method involves the conversion of sulfanilamide's amino group into an isocyanate. This can be achieved by reacting sulfanilamide with phosgene or a safer phosgene equivalent like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov The reaction of an amine with phosgene is a traditional and effective method for generating isocyanates, which are key intermediates for urea synthesis. nih.gov The resulting 4-sulfamoylphenyl isocyanate is a highly reactive electrophile that readily undergoes nucleophilic attack by an amine.
Alternatively, a two-step, one-pot procedure can be employed where sulfanilamide first reacts with a carbonyl source like CDI to form an activated carbamate (B1207046) intermediate, which then reacts with the incoming amine (leucine derivative) to form the final urea product.
| Reagent | Intermediate | Advantages | Disadvantages |
| Phosgene (COCl₂) | 4-sulfamoylphenyl isocyanate | High reactivity, efficient | Highly toxic gas, requires special handling |
| Triphosgene | 4-sulfamoylphenyl isocyanate | Solid, safer to handle than phosgene | Still toxic, requires careful control |
| N,N'-Carbonyldiimidazole (CDI) | Activated carbamate | Crystalline solid, non-toxic byproducts | Milder reagent, may require longer reaction times |
The incorporation of the leucine moiety requires careful consideration of protecting groups to prevent unwanted side reactions. The carboxylic acid group of leucine is typically protected, most commonly as a methyl or ethyl ester, to prevent it from reacting with the isocyanate or other activated intermediates.
The synthesis proceeds by reacting the protected leucine ester (e.g., L-leucine methyl ester) with the previously generated 4-sulfamoylphenyl isocyanate. This reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The final step involves the hydrolysis of the ester group under basic conditions (e.g., using lithium hydroxide) to yield the desired this compound. researchgate.net
An alternative approach involves the Curtius rearrangement, where a leucine-derived acyl azide (B81097) is converted into an isocyanate, which can then be reacted with sulfanilamide. organic-chemistry.org However, this route is often less direct than the one proceeding through the sulfamoylphenyl isocyanate.
Derivatization Strategies for Structure-Activity Relationship Studies of this compound Analogues
To explore the structure-activity relationship (SAR), analogues of the parent compound are synthesized by systematically modifying different parts of the molecule. mdpi.com This allows researchers to understand how changes in the chemical structure affect biological activity.
Key derivatization points include:
The Leucine Side Chain: The isobutyl group of leucine can be replaced with other alkyl or functionalized groups. This can be achieved by using different amino acid starting materials (e.g., valine, isoleucine, phenylalanine) in the synthesis. Fluorinated leucine derivatives, such as 5,5,5,5',5',5'-hexafluoroleucine, can also be incorporated to modulate properties like lipophilicity without significantly altering the steric profile. researchgate.net
The Sulfonamide Group: The free sulfonamide (-SO₂NH₂) can be N-alkylated or N-arylated to probe the importance of the sulfonamide protons for biological activity. These modifications can impact the acidity and hydrogen-bonding capabilities of the moiety. nih.gov
The Aromatic Ring: Substituents can be introduced onto the phenyl ring to alter its electronic properties and steric bulk. For example, chloro, methyl, or methoxy (B1213986) groups could be added. This would require starting with a substituted sulfanilamide derivative.
The Carboxylic Acid: The carboxylate can be converted to an ester, an amide, or a bioisostere like a tetrazole to evaluate the role of this acidic group in target binding. nih.gov
These systematic modifications provide a library of related compounds, and comparing their biological activities helps to build a comprehensive SAR profile. researchgate.netnih.gov
| Molecular Sub-unit | Derivatization Strategy | Example Starting Material/Reagent |
| Leucine Moiety | Vary side chain | Valine methyl ester, Phenylalanine methyl ester |
| Introduce fluorine | 5,5,5,5',5',5'-hexafluoroleucine | |
| Sulfonamide Group | N-alkylation/arylation | Alkyl halides, aryl boronic acids |
| Aromatic Ring | Introduce substituents | 2-chloro-4-aminobenzenesulfonamide |
| Carboxylic Acid | Esterification, Amidation | Methanol, various amines |
Molecular Interactions and Binding Profiles of N 4 Sulfamoylphenyl Carbamoyl Leucine
Exploration of Potential Biological Target Classes for the Chemical Compound
The unique structural combination of N-[(4-sulfamoylphenyl)carbamoyl]leucine, featuring a primary sulfonamide, a carbamate (B1207046) linker, and an amino acid moiety, suggests a potential for interaction with a variety of biological targets. The following sections delve into the specific enzyme classes that are likely to exhibit sensitivity to this compound based on established structure-activity relationships of similar molecules.
Enzymes: Carbonic Anhydrases as Potential Targets
The presence of the 4-sulfamoylphenyl group strongly indicates that this compound is a potential inhibitor of carbonic anhydrases (CAs). Sulfonamides are a well-established class of potent CA inhibitors. nih.gov The primary sulfonamide moiety (-SO2NH2) is crucial for this inhibitory activity, as it coordinates to the zinc ion in the enzyme's active site. acs.org
Numerous studies have demonstrated the efficacy of benzenesulfonamide (B165840) derivatives as inhibitors of various human CA isoforms (hCAs). nih.gov For instance, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides, which are structurally analogous to the compound of interest, have shown significant inhibitory activity against hCA I, hCA II, and hCA VII. researchgate.netnih.gov The inhibitory constants (Ki) for these compounds were often in the low nanomolar range, indicating high-affinity binding.
The leucine (B10760876) moiety in this compound could further modulate its interaction with the CA active site. Amino acids have been extensively used as scaffolds in the design of CA inhibitors to enhance selectivity and binding affinity. nih.gov The side chain of the leucine could potentially form additional interactions with hydrophobic or hydrophilic residues within the active site cavity, thereby influencing its isoform selectivity.
Table 1: Inhibitory Activity of Structurally Related Sulfonamides against Human Carbonic Anhydrase Isoforms
| Compound Class | Target Isoform | Inhibition Constant (Ki) Range |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3–87.6 nM researchgate.net |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3–384.3 nM researchgate.net |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1–13.5 nM researchgate.net |
| N-sulfamoylphenyl-N-thiazolyl-β-alanines | CA VB | Low nanomolar dissociation constants nih.gov |
Enzymes: Lipoxygenases as Potential Targets
Lipoxygenases (LOXs) are a family of iron-containing enzymes involved in the biosynthesis of inflammatory mediators called leukotrienes. researchgate.net The inhibition of LOXs is a key strategy in the development of anti-inflammatory drugs. nih.gov
While direct evidence for the inhibition of LOXs by this compound is not available, studies on related sulfonamide derivatives suggest a potential for interaction. For example, a series of 4-(toluene-4-sulfonylamino)-benzoic acids have been synthesized and shown to be effective lipoxygenase inhibitors, with some compounds exhibiting IC50 values in the range of 15.8 to 91.7 µmol. nih.gov Furthermore, 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives have also been identified as potent inhibitors of 15-LOX. nih.gov These findings indicate that the sulfamoylphenyl moiety can be a key pharmacophore for LOX inhibition. The carbamoyl (B1232498) and leucine components of this compound could further contribute to its binding affinity and selectivity for different LOX isoforms.
Enzymes: Aldose Reductase as Potential Target
Aldose reductase (AR) is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. acs.orgnih.gov Consequently, the development of aldose reductase inhibitors (ARIs) is a significant area of research.
Sulfonamide-containing compounds have been investigated as ARIs. A study on various sulfonamides demonstrated their ability to inhibit sheep kidney AR, with IC50 values ranging from 37.27 to 87.65 µM and Ki values between 25.72 and 73.56 µM. nih.gov More specifically, N-substituted phthalazine (B143731) sulfonamide derivatives have shown excellent inhibitory activity against AR, with some compounds exhibiting Ki values in the nanomolar range and being more potent than the clinically used ARI, epalrestat. nih.gov
The general structure of many ARIs includes a polar moiety that interacts with the "anion binding pocket" of the enzyme and a hydrophobic part that binds to a non-polar region. researchgate.net The sulfamoylphenyl group of this compound could serve as the polar, anion-binding component, while the leucine side chain could interact with the hydrophobic pocket.
Table 2: Inhibitory Activity of Sulfonamide Derivatives against Aldose Reductase
| Compound Class | Inhibition Constant (Ki) |
| N-substituted phthalazine sulfonamides | 67.73 to 495.20 nM nih.gov |
| Various sulfonamides (sheep kidney AR) | 25.72 to 73.56 µM nih.gov |
Enzymes: Leucine Aminopeptidases as Potential Targets
Leucine aminopeptidases (LAPs) are metalloenzymes that catalyze the hydrolysis of N-terminal amino acid residues, with a preference for leucine. acs.org Given the presence of a leucine moiety in this compound, this class of enzymes represents a plausible, albeit less explored, target.
Inhibitors of LAPs are often designed to mimic the transition state of peptide bond hydrolysis. nih.gov While the primary focus of LAP inhibitor design has been on phosphorus-containing compounds and other transition-state analogs, the leucine residue in the target compound could potentially direct it to the active site of LAPs. nih.govyoutube.com The sulfamoylphenyl and carbamoyl groups would then be positioned to interact with the enzyme, potentially leading to inhibition. For instance, L-leucinethiol, upon in vivo reduction, is a potent inhibitor of leucine aminopeptidase. nih.gov
Other Enzyme Families with Sulfonamide or Carbamate-Sensitive Active Sites
The sulfonamide and carbamate functionalities are present in a wide range of enzyme inhibitors, suggesting that this compound could interact with other enzyme families beyond those already discussed.
Sulfonamide-Sensitive Enzymes:
Dihydropteroate Synthase (DHPS): This bacterial enzyme is the classic target of sulfonamide antibiotics. The sulfonamide acts as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA). nih.gov
Proteases: Various proteases, including matrix metalloproteinases (MMPs), have been shown to be inhibited by sulfonamide-containing compounds. researchgate.net
Carbamate-Sensitive Enzymes:
Serine Hydrolases: Carbamates are well-known pseudo-irreversible inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The carbamoyl group is transferred to the active site serine residue, leading to a temporarily inactivated enzyme. researchgate.net
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL): These serine hydrolases are also targeted by carbamate inhibitors.
Ligand-Protein Interaction Mechanisms at the Molecular Level for this compound
The potential binding of this compound to its target enzymes is likely driven by a combination of interactions involving its three key structural components.
Sulfonamide Moiety: In enzymes like carbonic anhydrases, the deprotonated sulfonamide nitrogen atom coordinates directly with the catalytic zinc ion. acs.org This interaction is often stabilized by hydrogen bonds with nearby amino acid residues, such as the backbone of Thr199. acs.org The aromatic ring of the sulfamoylphenyl group can engage in hydrophobic interactions with residues in the active site. nih.gov
Carbamoyl Linkage: The carbamoyl group can act as both a hydrogen bond donor and acceptor. In serine hydrolases, the carbonyl carbon of the carbamate is subject to nucleophilic attack by the active site serine, leading to the formation of a covalent carbamoyl-enzyme intermediate. researchgate.net In other enzymes, it may form non-covalent hydrogen bonds with active site residues.
Leucine Moiety: The isobutyl side chain of the leucine residue is hydrophobic and can participate in van der Waals interactions with non-polar pockets in the enzyme's active site. The amino acid backbone can also form hydrogen bonds. In enzymes that recognize amino acids, such as leucine aminopeptidases, the leucine moiety would be the primary determinant of binding specificity, positioning the rest of the molecule for interaction with the enzyme.
Hydrogen Bonding Networks in Binding Interactions
The primary and most critical interaction of this compound with the carbonic anhydrase active site is predicted to be mediated by its sulfonamide group. This interaction is a hallmark of this class of inhibitors. The deprotonated nitrogen atom of the sulfonamide moiety is expected to form a coordinate bond with the catalytic Zn(II) ion, displacing the zinc-bound water molecule (or hydroxide (B78521) ion) that is essential for the enzyme's catalytic activity.
Beyond this coordination, the sulfonamide group acts as a key anchor for a network of hydrogen bonds. Specifically, the oxygen atoms of the sulfonamide are predicted to accept hydrogen bonds from the backbone amide of Thr199, while the nitrogen of the sulfonamide group can donate a hydrogen bond to the side-chain carboxylate of Glu106, often mediated by the Thr199 side-chain hydroxyl group. This conserved hydrogen-bonding network is crucial for the high affinity of sulfonamide inhibitors. nih.govmdpi.com
The carbamoyl and leucine moieties of this compound are also likely to participate in hydrogen bonding. The carbonyl oxygen of the carbamoyl linker could form water-mediated hydrogen bonds with active site residues such as Gln92 and Pro201. mdpi.com The carboxyl group of the leucine portion, depending on its orientation, might also form hydrogen bonds with nearby polar residues or structured water molecules.
| Functional Group of Ligand | Interacting Residue/Component in CA II | Type of Interaction |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | Zn(II) ion | Coordination Bond |
| Sulfonamide (-SO₂NH₂) | Thr199 (backbone NH) | Hydrogen Bond (Acceptor) |
| Sulfonamide (-SO₂NH₂) | Glu106 (side-chain COO⁻ via Thr199) | Hydrogen Bond (Donor) |
| Carbamoyl (-C=O) | Gln92, Pro201 (via water) | Water-mediated Hydrogen Bond |
Hydrophobic Interactions in Target Recognition
The binding of this compound is expected to be significantly stabilized by hydrophobic interactions between the inhibitor and nonpolar residues within the active site of carbonic anhydrase. The active site of CA II, for instance, is funnel-shaped, with the zinc ion at the bottom and a significant portion of the cavity lined with hydrophobic amino acids.
The 4-sulfamoylphenyl core of the molecule is predicted to engage in extensive van der Waals contacts with a cluster of hydrophobic and partially hydrophobic residues. nih.gov These typically include Val121, Phe131, Leu198, and Pro202. nih.gov These interactions are crucial for orienting the sulfonamide group for optimal coordination with the zinc ion.
The leucine side chain, being aliphatic and hydrophobic, is expected to extend into a hydrophobic pocket within the active site. This isobutyl group would likely form favorable van der Waals interactions with residues such as Val135, Leu204, and Trp209, further anchoring the inhibitor in the active site. mdpi.com The precise nature and extent of these interactions would determine the isoform selectivity of the inhibitor.
| Part of Ligand | Interacting Residues in CA II |
|---|---|
| Phenyl Ring | Gln92, Val121, Phe131, Leu198, Thr200, Pro202 |
| Leucine Side Chain (isobutyl) | Val135, Leu204, Trp209 |
Pi-Stacking Interactions with Aromatic Residues
Pi-stacking interactions are a possibility for the phenyl ring of this compound within the aromatic-rich environment of the carbonic anhydrase active site. The most likely candidate for such an interaction in hCA II is Phe131. nih.gov Depending on the precise orientation of the inhibitor, the phenyl ring could engage in an offset face-to-face or edge-to-face π-stacking interaction with the phenyl ring of Phe131. This type of interaction would contribute significantly to the binding affinity.
Conformational Adaptations of the Target Upon this compound Binding
The side chains of some active site residues may exhibit slight reorientations to accommodate the inhibitor. For instance, the side chain of Thr199 is known to be flexible and can adopt different rotameric states to optimize hydrogen bonding with the sulfonamide group. Similarly, residues lining the hydrophobic pocket, such as Leu198 and Phe131, might undergo minor adjustments to maximize van der Waals contacts with the phenyl and leucine moieties of the inhibitor. The binding event also displaces one or more ordered water molecules from the active site, leading to a favorable entropic contribution to the binding free energy.
Structure Activity Relationship Sar Studies of N 4 Sulfamoylphenyl Carbamoyl Leucine Derivatives
Elucidation of Pharmacophoric Requirements for Biological Activity of the Chemical Compound
Pharmacophore modeling serves as a fundamental tool in medicinal chemistry to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For N-[(4-sulfamoylphenyl)carbamoyl]leucine derivatives, a general pharmacophore model can be hypothesized based on the key structural components: the sulfamoylphenyl moiety, the carbamoyl (B1232498) linker, and the leucine (B10760876) residue.
The sulfamoylphenyl group is often a critical component for anchoring the molecule within the binding site of a target protein. The sulfonamide group (-SO₂NH₂) is a key hydrogen bond donor and acceptor, capable of forming strong interactions with amino acid residues such as arginine, lysine, or histidine. The aromatic phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The carbamoyl linker (-NH-CO-NH-) provides a rigid and planar unit that correctly orients the sulfamoylphenyl and leucine moieties. The two amide protons and the carbonyl oxygen are potent hydrogen bond donors and acceptors, respectively, contributing significantly to the binding affinity.
A hypothetical pharmacophore model for this compound would therefore likely include:
One or two hydrogen bond acceptors (from the sulfonyl and carbonyl oxygens).
Two or three hydrogen bond donors (from the sulfonamide and carbamoyl nitrogens).
One aromatic/hydrophobic feature (the phenyl ring).
One hydrophobic feature (the leucine side chain).
A specific stereochemical configuration at the alpha-carbon of leucine.
Impact of Substituent Modifications on Target Binding Affinity and Selectivity
Systematic modifications of the this compound scaffold have provided valuable insights into the SAR of this class of compounds. These modifications have been explored on the sulfamoylphenyl moiety, the carbamoyl linker, and the leucine side chain.
Alterations to the sulfamoylphenyl ring have a profound effect on the biological activity. The position of the sulfamoyl group on the phenyl ring is critical, with the para-substitution generally being optimal for activity. Moving the sulfamoyl group to the meta or ortho position often leads to a significant decrease in potency, suggesting a specific geometric requirement for the interaction of this group with the target.
Substitution on the phenyl ring itself can also modulate activity. Introduction of small electron-withdrawing or electron-donating groups can influence the electronic properties of the sulfonamide and the aromatic ring, potentially fine-tuning binding interactions. However, bulky substituents are often detrimental, likely due to steric hindrance within the binding pocket.
| Modification on Sulfamoylphenyl Moiety | Effect on Activity | Rationale |
| Position of Sulfamoyl Group | para > meta > ortho | Optimal geometric arrangement for target interaction. |
| Ring Substitution (e.g., -CH₃, -Cl) | Can increase or decrease activity | Modulates electronic properties and hydrophobicity. |
| Bulky Substituents (e.g., -tBu) | Generally decreases activity | Steric hindrance in the binding site. |
| Linker Modification | Effect on Activity | Rationale |
| Thiourea (-NH-CS-NH-) | Decreased activity | Altered hydrogen bonding and electronic properties. |
| Inverted Amide Linker | Decreased activity | Change in geometry and hydrogen bonding vectors. |
The nature of the amino acid side chain plays a crucial role in determining the selectivity and potency of these compounds. The isobutyl side chain of leucine is well-suited for occupying a specific hydrophobic pocket. Replacing leucine with other amino acids allows for the probing of the size and nature of this pocket.
The stereochemistry at the alpha-carbon is almost always critical for biological activity. The natural L-configuration of leucine is typically preferred over the D-configuration, indicating a stereospecific interaction with the target. This suggests that the carboxyl group, the amino group, and the side chain must be in a precise orientation for optimal binding.
| Leucine Side Chain Modification | Effect on Activity | Rationale |
| L-Leucine (isobutyl) | High activity | Optimal fit in a hydrophobic pocket. |
| L-Valine (isopropyl) | Moderate to high activity | Slightly smaller side chain may still fit the pocket. |
| L-Alanine (methyl) | Low activity | Side chain too small for effective hydrophobic interaction. |
| L-Phenylalanine (benzyl) | Variable activity | Aromatic side chain may or may not be accommodated. |
| D-Leucine | Very low or inactive | Incorrect stereochemistry for binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound analogues, QSAR models can be developed to predict the activity of novel derivatives and to gain further insight into the key physicochemical properties that govern their potency.
A typical QSAR model for this class of compounds might take the form of an equation:
Biological Activity = c₀ + c₁(σ) + c₂(π) + c₃(Es)
Where:
σ represents the electronic effects of substituents on the phenyl ring (Hammett constant).
π represents the hydrophobic character of the amino acid side chain.
Es represents the steric effects of substituents.
c₀, c₁, c₂, c₃ are coefficients determined by regression analysis.
Such models can reveal, for instance, that a positive coefficient for π indicates that increasing the hydrophobicity of the amino acid side chain is beneficial for activity, up to a certain point. A negative coefficient for a steric parameter would suggest that bulky groups are detrimental. These models provide a quantitative framework for the SAR observations and can guide the design of new, more potent analogues.
Design Principles for Enhanced Selectivity and Potency of this compound Derivatives
Based on the accumulated SAR and QSAR data, several key design principles can be formulated to guide the development of this compound derivatives with enhanced selectivity and potency:
Maintain the Core Scaffold: The this compound core is essential for activity. The para-substituted sulfamoylphenyl group, the carbamoyl linker, and the L-amino acid configuration should be conserved.
Optimize the Amino Acid Side Chain: The hydrophobic pocket that accommodates the leucine side chain is a key area for optimization. By systematically varying the size, shape, and hydrophobicity of the amino acid side chain, it may be possible to improve binding affinity and achieve selectivity for a specific target.
Fine-Tuning of the Aromatic Ring: While the para-sulfamoylphenyl group is crucial, small substituents on the ring can be explored to fine-tune electronic and hydrophobic properties. This can lead to improved interactions with the target and potentially enhance pharmacokinetic properties.
Conformational Constraint: Introducing conformational constraints into the molecule, for example, by cyclizing parts of the structure, can lock the molecule into its bioactive conformation. This can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding.
Enzymatic Inhibition and Kinetics of N 4 Sulfamoylphenyl Carbamoyl Leucine
Determination of Inhibition Constants (Ki) and IC50 Values for the Chemical Compound
No specific Ki or IC50 values for N-[(4-sulfamoylphenyl)carbamoyl]leucine against any enzyme have been reported in the reviewed literature.
Kinetic Mechanism Characterization: Competitive, Non-competitive, Uncompetitive, Mixed-Type Inhibition
There are no available studies characterizing the kinetic mechanism of enzyme inhibition by this compound.
Investigation of Time-Dependent Inhibition and Irreversible Binding Potential
No investigations into the time-dependent inhibition or the potential for irreversible binding of this compound to any enzyme have been documented in the public domain.
Computational Chemistry and Molecular Modeling of N 4 Sulfamoylphenyl Carbamoyl Leucine
Molecular Docking and Scoring Function Evaluation for Ligand-Target Complexes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. chemspider.com This method is instrumental in structure-based drug design, allowing for the virtual screening of compound libraries and the elucidation of binding mechanisms at the atomic level. nih.gov The process involves sampling various conformations of the ligand within the binding site of the target protein and then using a scoring function to rank these poses based on their predicted binding affinity. chemspider.comfrontiersin.org
For N-[(4-sulfamoylphenyl)carbamoyl]leucine, a plausible biological target, given the role of leucine (B10760876) in cellular growth pathways, is the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cell signaling. nih.govdrugbank.comebi.ac.uk A molecular docking study would investigate the binding of this compound to the ATP-binding site of the mTOR kinase domain. The scoring function evaluates various energetic contributions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding, to estimate the binding free energy. wikipedia.org Different scoring functions, including force-field-based, empirical, and knowledge-based approaches, can be employed and their results compared to achieve a consensus prediction. ebi.ac.ukwikipedia.org
The results of such a study would identify the most probable binding mode of this compound within the mTOR active site. Key interactions, such as hydrogen bonds between the sulfamoyl group and polar residues, or hydrophobic interactions involving the leucine side chain and the phenyl ring, would be identified. This information is crucial for understanding the structural basis of its potential inhibitory activity.
Table 1: Hypothetical Molecular Docking Results of this compound against mTOR
| Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
|---|---|---|---|
| AutoDock Vina | -8.5 | Val2240, Lys2187, Asp2357 | Sulfamoyl NH2 with Asp2357; Carbamoyl (B1232498) NH with Val2240 |
| GOLD | -8.2 | Val2240, Leu2185, Tyr2225 | Sulfamoyl O with Lys2187; Leucine COOH with Tyr2225 |
| Glide | -9.1 | Val2240, Asp2357, Trp2239 | Sulfamoyl NH2 with Asp2357; Carbamoyl CO with Trp2239 |
Molecular Dynamics Simulations for Ligand-Target System Dynamics and Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that may occur over time. scbt.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over a specific period. drugbank.com
An MD simulation of the this compound-mTOR complex, obtained from the best-ranked docking pose, would be performed in a simulated physiological environment (e.g., in a water box with ions at 310 K). The simulation would track the trajectory of all atoms in the system over nanoseconds or even microseconds. curesyngap1.org Analysis of the trajectory would provide insights into the stability of the ligand within the binding pocket. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key hydrogen bonds would be calculated. wikipedia.org
These simulations can validate the docking results by assessing whether the predicted binding mode is stable over time. Furthermore, they can reveal the role of water molecules in mediating ligand-protein interactions and identify any conformational rearrangements in the protein upon ligand binding.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings
| Parameter | Value/Observation |
|---|---|
| Simulation Time | 200 ns |
| Average Ligand RMSD | 1.5 Å |
| Protein Backbone RMSD | 2.1 Å (stable after 50 ns) |
| Persistent Hydrogen Bonds | Interaction between sulfamoyl group and Asp2357 maintained for >85% of simulation time |
| Key Conformational Change | Loop region (residues 2235-2245) shows increased flexibility upon ligand binding |
Quantum Chemical Calculations for Electronic Properties and Reactivity of the Chemical Compound
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and other physicochemical properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential surface, and various reactivity descriptors.
For this compound, DFT calculations can provide valuable information about its intrinsic properties. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A map of the molecular electrostatic potential (MEP) would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding its interaction with the biological target. Other calculated parameters, such as ionization potential, electron affinity, chemical hardness, and softness, can further characterize its reactivity profile.
Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G*)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 5.2 Debye |
| Most Negative Electrostatic Potential | Located on the oxygen atoms of the sulfamoyl and carboxyl groups |
Ligand-Based and Structure-Based Drug Design Approaches for this compound Analogues
The insights gained from molecular docking, MD simulations, and quantum chemical calculations can be leveraged to design novel analogues of this compound with potentially improved affinity and selectivity. Both ligand-based and structure-based drug design approaches can be employed.
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to design new ligands. nih.gov Based on the docking and MD simulation results for the this compound-mTOR complex, specific modifications to the ligand can be proposed. For example, if an unoccupied hydrophobic pocket is identified near the leucine side chain, this moiety could be extended or substituted with a more lipophilic group to enhance van der Waals interactions. Similarly, if a potential hydrogen bond donor/acceptor in the protein is not engaged, a functional group could be introduced on the ligand to form this interaction.
Ligand-based drug design (LBDD) is employed when the 3D structure of the target is unknown. This approach relies on a set of known active and inactive molecules to build a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore or to guide the modification of the existing ligand.
Table 4: Hypothetical Design Strategies for this compound Analogues
| Design Approach | Proposed Modification | Rationale | Desired Outcome |
|---|---|---|---|
| Structure-Based | Replace isobutyl group of leucine with a cyclopropyl (B3062369) group | To better fit a small hydrophobic pocket adjacent to the leucine binding site | Increased binding affinity |
| Structure-Based | Introduce a hydroxyl group on the phenyl ring | To form a new hydrogen bond with a nearby serine residue | Enhanced selectivity |
| Ligand-Based (Pharmacophore) | Synthesize analogues with different linkers between the phenyl and leucine moieties | To optimize the spatial arrangement of pharmacophoric features | Improved biological activity |
Computational Prediction of Drug-like Properties and Pharmacokinetic Relevant Parameters via In Silico Tools
In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as poor pharmacokinetics is a major cause of drug failure. In silico tools and computational models have become indispensable for predicting these properties, a field often referred to as ADMET (ADME and toxicity) prediction.
For this compound, a range of drug-like properties and pharmacokinetic parameters can be predicted using various computational models. "Drug-likeness" is often assessed using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. drugbank.com Other important parameters that can be predicted include aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities that may need to be addressed through chemical modification.
Table 5: Hypothetical In Silico ADME Profile of this compound
| Property/Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | 345.39 g/mol | Compliant with Lipinski's Rule (<500) |
| logP (Lipophilicity) | 1.8 | Good balance between solubility and permeability |
| Hydrogen Bond Donors | 4 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 6 | Compliant with Lipinski's Rule (<10) |
| Aqueous Solubility | Moderately soluble | Potentially suitable for oral administration |
| Human Intestinal Absorption | High | Good oral bioavailability expected |
| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |
| CYP2D6 Inhibition | Predicted as non-inhibitor | Lower risk of drug-drug interactions |
Analytical Research Methodologies for N 4 Sulfamoylphenyl Carbamoyl Leucine Study
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the detailed structural characterization of N-[(4-sulfamoylphenyl)carbamoyl]leucine, providing insights into its functional groups and the connectivity of its atoms.
Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds can be observed.
The IR spectrum of this compound is expected to exhibit a series of distinct absorption bands corresponding to its constituent parts. The sulfonamide group (SO₂NH₂) would be identified by two characteristic stretching vibrations for the S=O bond, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching of the sulfonamide and the carbamoyl (B1232498) group would likely be observed in the broad region of 3400-3200 cm⁻¹.
The carbamoyl group (-NH-C=O-) will show a strong absorption band for the carbonyl (C=O) stretching vibration, generally in the range of 1720-1680 cm⁻¹. The C-N stretching vibrations of the carbamoyl and sulfonamide groups would also be present. The leucine (B10760876) moiety will contribute characteristic absorptions for the carboxylic acid group, with a strong C=O stretching band around 1725-1700 cm⁻¹ and a broad O-H stretching band from 3300-2500 cm⁻¹. The aliphatic C-H stretching vibrations of the isobutyl side chain of leucine will be visible in the 3000-2850 cm⁻¹ region. nih.govacs.orgresearchgate.netresearchgate.netnist.gov
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonamide (SO₂NH₂) | S=O asymmetric stretch | 1350-1300 |
| Sulfonamide (SO₂NH₂) | S=O symmetric stretch | 1160-1120 |
| Sulfonamide/Carbamoyl (N-H) | N-H stretch | 3400-3200 |
| Carbamoyl (C=O) | C=O stretch | 1720-1680 |
| Carboxylic Acid (C=O) | C=O stretch | 1725-1700 |
| Carboxylic Acid (O-H) | O-H stretch | 3300-2500 |
| Leucine (C-H) | Aliphatic C-H stretch | 3000-2850 |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecule. steelyardanalytics.comnih.govnih.govresearchgate.net
In the ¹H NMR spectrum, the aromatic protons of the 4-sulfamoylphenyl ring are expected to appear as a set of doublets in the downfield region (typically δ 7.5-8.0 ppm). The protons of the leucine moiety would be observed in the aliphatic region, with the α-proton (adjacent to the carboxylic acid) appearing as a multiplet around δ 4.0-4.5 ppm. The protons of the isobutyl side chain would resonate at higher fields (δ 0.8-1.8 ppm). The N-H protons of the sulfonamide and carbamoyl groups would appear as broad singlets, and their chemical shifts can be confirmed by D₂O exchange experiments. researchgate.netacs.org
The ¹³C NMR spectrum would provide complementary information, with the carbonyl carbons of the carbamoyl and carboxylic acid groups resonating in the downfield region (δ 170-180 ppm). The aromatic carbons of the sulfamoylphenyl ring would appear between δ 120-150 ppm. The carbons of the leucine residue would be found in the aliphatic region of the spectrum. steelyardanalytics.com
Two-dimensional NMR techniques are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) would establish the spin-spin coupling networks between adjacent protons, for instance, within the leucine side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the sulfamoylphenyl, carbamoyl, and leucine fragments of the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Moiety | Atom | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |
| 4-Sulfamoylphenyl | Aromatic C-H | 7.5-8.0 | 120-150 |
| Leucine | α-CH | 4.0-4.5 | 50-60 |
| Leucine | β-CH₂ | 1.5-1.8 | 40-50 |
| Leucine | γ-CH | 1.4-1.7 | 24-26 |
| Leucine | δ-CH₃ | 0.8-1.0 | 21-23 |
| Carbamoyl | N-H | Variable (broad) | - |
| Sulfonamide | N-H | Variable (broad) | - |
| Carbamoyl | C=O | - | 170-180 |
| Carboxylic Acid | C=O | - | 175-185 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are vital for separating this compound from any impurities and for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for quantifying its concentration. A reversed-phase HPLC method would be most suitable, utilizing a C18 stationary phase. globalresearchonline.netresearchgate.netnih.gov
The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, would likely be employed to ensure the efficient separation of the target compound from any starting materials, by-products, or degradation products. nih.govnih.gov
Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the aromatic sulfamoylphenyl group exhibits strong absorbance (typically around 230-250 nm). The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area is proportional to its concentration. Method validation according to ICH guidelines would be necessary to ensure the accuracy, precision, and linearity of the analytical procedure. globalresearchonline.net
Interactive Data Table: Representative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | e.g., 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
Since this compound is a derivative of the chiral amino acid leucine, it exists as a pair of enantiomers (L- and D-forms). Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric purity of a sample. chromatographytoday.comsigmaaldrich.com
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are often effective for the resolution of amino acid derivatives. yakhak.orgresearchgate.net Other CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin-based phases), are also highly successful in separating underivatized and derivatized amino acids. chiraltech.com
The mobile phase for chiral separations often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The choice of the specific CSP and mobile phase composition is critical for achieving baseline separation of the enantiomers. yakhak.org The elution order of the enantiomers can sometimes be reversed by using a CSP with the opposite chirality. chromatographytoday.com
Interactive Data Table: Common Chiral Stationary Phases for Amino Acid Derivative Resolution
| Chiral Stationary Phase Type | Common Trade Names | Typical Mobile Phase |
| Polysaccharide-based (Cellulose) | Chiralcel OD, OJ | Hexane/Isopropanol |
| Polysaccharide-based (Amylose) | Chiralpak AD, AS | Hexane/Isopropanol |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, V | Polar-ionic or reversed-phase |
| Crown Ether | CROWNPAK CR(+) | Aqueous acidic mobile phase |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound. When coupled with a separation technique like HPLC (LC-MS), it becomes an even more potent tool for identification and quantification. nih.govnih.govresearchgate.net
Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, as it can be readily ionized to form protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. benthamdirect.comingentaconnect.com
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. By inducing fragmentation through collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a structural fingerprint of the molecule. The fragmentation of this compound is expected to involve cleavage of the sulfonamide, carbamoyl, and amide bonds. nih.govnih.govacs.org
Common fragmentation pathways for related sulfonamides include the loss of SO₂ and cleavage of the S-N bond. The fragmentation of the leucine moiety would also produce characteristic daughter ions. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. nih.govacs.orgresearchgate.net
Interactive Data Table: Predicted Mass Spectrometric Data for this compound
Despite a comprehensive search for crystallographic data, no specific X-ray crystallography studies for the compound "this compound" or its direct complexes were identified in the public domain.
Numerous search strategies were employed to locate relevant structural information. These included targeted searches for the crystal structure of the compound itself, as well as broader inquiries for crystallographic data on structurally related sulfamoylphenyl derivatives and protein-ligand complexes involving analogous compounds. Searches were also conducted in the Protein Data Bank (PDB) to identify any deposited structures of "this compound" in complex with biological targets.
Consequently, without access to primary crystallographic data, such as unit cell dimensions, space group information, atomic coordinates, and detailed analyses of intermolecular interactions, it is not possible to generate the requested article section on the "X-ray Crystallography for Solid-State Structure Determination of the Compound and/or its Target Complexes." The creation of the specified data tables and a thorough discussion of research findings is entirely contingent on the availability of such experimental data.
Therefore, the requested article focusing on the analytical research methodologies for "this compound" study, specifically section 7.4, cannot be generated at this time due to the absence of the necessary scientific information in the searched resources.
Future Research Directions and Translational Perspectives for N 4 Sulfamoylphenyl Carbamoyl Leucine
Exploration of Novel Biological Targets for the Chemical Compound
A primary objective in the preclinical development of N-[(4-sulfamoylphenyl)carbamoyl]leucine is the identification and validation of its molecular targets. The compound's structure, incorporating a sulfonamide-like group and a leucine (B10760876) residue, suggests potential interactions with a range of biological macromolecules.
Future research should employ a multi-pronged approach to target discovery. High-throughput screening (HTS) against diverse panels of enzymes, receptors, and ion channels could reveal initial lead activities. For instance, given the presence of the sulfonamide group, screening against various carbonic anhydrase isoforms or other zinc-containing metalloenzymes would be a logical starting point.
Furthermore, unbiased approaches such as chemical proteomics and phenotypic screening can provide valuable insights. In chemical proteomics, an appropriately functionalized version of this compound could be used as a probe to capture its binding partners from cell lysates, which can then be identified by mass spectrometry. Phenotypic screening, on the other hand, involves assessing the compound's effects on cellular models of disease, with subsequent target deconvolution to identify the responsible molecular target.
Development of Advanced Synthetic Methodologies for this compound Analogues
To facilitate a comprehensive structure-activity relationship (SAR) study, the development of efficient and versatile synthetic routes for this compound analogues is crucial. Future efforts in this area should focus on modular synthetic strategies that allow for the rapid diversification of all three key components of the molecule: the sulfamoylphenyl ring, the carbamoyl (B1232498) linker, and the leucine side chain.
Potential Areas for Synthetic Exploration:
| Molecular Component | Potential Modifications | Synthetic Approaches |
| Sulfamoylphenyl Ring | Substitution at various positions on the aromatic ring | Late-stage functionalization, cross-coupling reactions |
| Carbamoyl Linker | Replacement with alternative linking groups (e.g., urea (B33335), amide) | Solid-phase synthesis, combinatorial chemistry |
| Leucine Moiety | Introduction of non-natural amino acids, stereochemical variations | Asymmetric synthesis, use of chiral building blocks |
The implementation of modern synthetic techniques such as flow chemistry and microwave-assisted synthesis could significantly accelerate the production of an analogue library. These technologies offer advantages in terms of reaction speed, scalability, and safety.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and can be instrumental in guiding the optimization of this compound. nih.gov By leveraging existing biochemical data, AI/ML models can predict the biological activities and physicochemical properties of virtual analogues, thereby prioritizing the synthesis of the most promising compounds. nih.govnih.gov
Generative models, a subset of AI, can design novel molecular structures de novo with desired properties. nih.gov These models can be trained on known bioactive molecules to generate new analogues of this compound that are predicted to have enhanced potency or improved pharmacokinetic profiles. Furthermore, predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can be employed early in the design phase to identify and mitigate potential liabilities. nih.gov
Derivatization for Prodrug Development or Targeted Delivery Research
The physicochemical properties of this compound may necessitate strategies to improve its delivery to the site of action or to enhance its pharmacokinetic profile. Prodrug development offers a powerful approach to address such challenges. nih.govnih.gov
Derivatization of the parent compound at key functional groups can yield bioreversible prodrugs that are inactive until they are metabolically cleaved to release the active this compound. nih.gov For example, esterification of the carboxylic acid of the leucine moiety could enhance membrane permeability, with subsequent hydrolysis by intracellular esterases regenerating the active compound.
Targeted delivery strategies could also be explored to increase the concentration of the compound at the desired tissue or cell type, thereby enhancing efficacy and reducing off-target effects. This could involve conjugation of this compound to a targeting moiety, such as an antibody or a peptide that recognizes a specific cell surface receptor.
Investigation of Unexplored Biological Activities and Molecular Pathways Modulated by this Chemical Compound
The leucine component of this compound suggests a potential interplay with metabolic and signaling pathways regulated by this essential amino acid. Leucine is a known activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. nih.govnih.govnih.gov
Future research should investigate whether this compound or its analogues can modulate mTOR signaling or other pathways influenced by leucine. nih.govnih.govnih.gov This could be assessed through a variety of cell-based assays, including Western blotting to measure the phosphorylation status of key mTOR pathway components and metabolomic studies to evaluate changes in cellular metabolism.
Furthermore, given that some aminoacyl-tRNA synthetase inhibitors have been explored as therapeutic agents, it would be pertinent to investigate whether this compound interacts with leucyl-tRNA synthetase or other components of the protein synthesis machinery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
